molecular formula C54H52N4+2 B13400862 1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine

1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine

Cat. No.: B13400862
M. Wt: 757.0 g/mol
InChI Key: CKXSSIUIZZLUAE-UHFFFAOYSA-P
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Description

1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine is a complex organic compound featuring multiple aromatic rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine typically involves multi-step organic reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine exerts its effects involves interactions with various molecular targets and pathways. The compound’s aromatic rings and nitrogen atoms allow it to engage in π-π stacking interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine is unique due to its combination of multiple aromatic rings and nitrogen atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C54H52N4+2

Molecular Weight

757.0 g/mol

IUPAC Name

1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine

InChI

InChI=1S/C54H50N4/c1-5-57-47-31-29-41-23-13-15-25-43(41)51(47)53(3,37-39-19-9-7-10-20-39)49(57)33-35-55-45-27-17-18-28-46(45)56-36-34-50-54(4,38-40-21-11-8-12-22-40)52-44-26-16-14-24-42(44)30-32-48(52)58(50)6-2/h7-36H,5-6,37-38H2,1-4H3/p+2

InChI Key

CKXSSIUIZZLUAE-UHFFFAOYSA-P

Canonical SMILES

CC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)CC4=CC=CC=C4)C=CNC5=CC=CC=C5NC=CC6=[N+](C7=C(C6(C)CC8=CC=CC=C8)C9=CC=CC=C9C=C7)CC

Origin of Product

United States

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